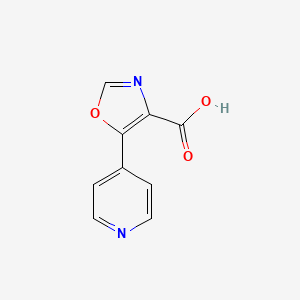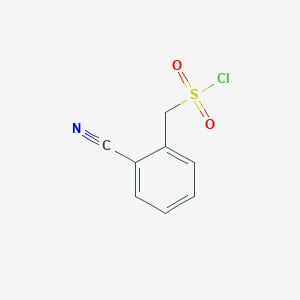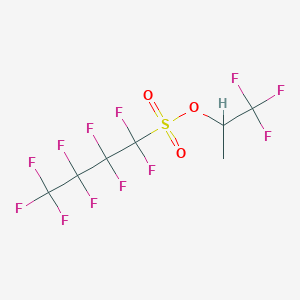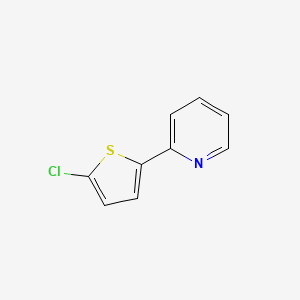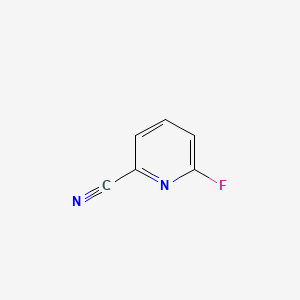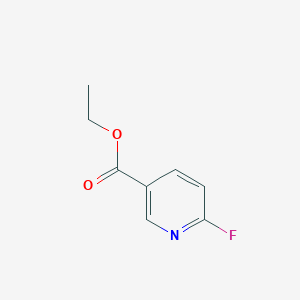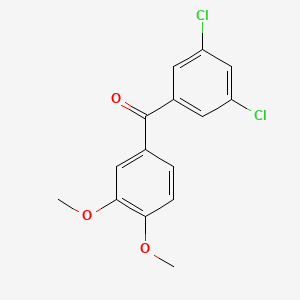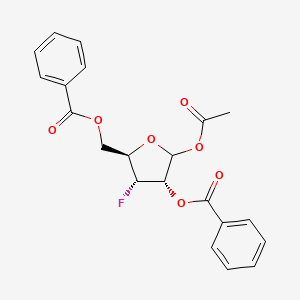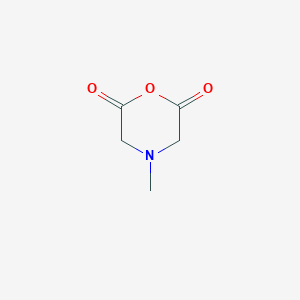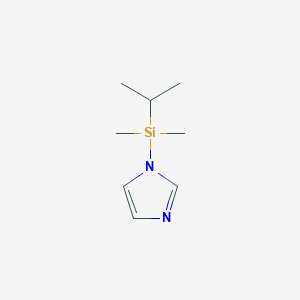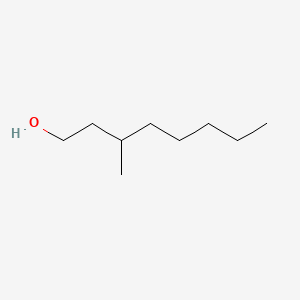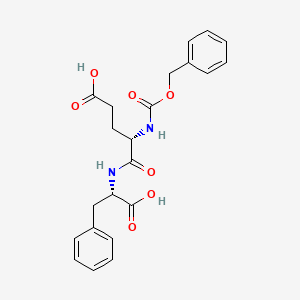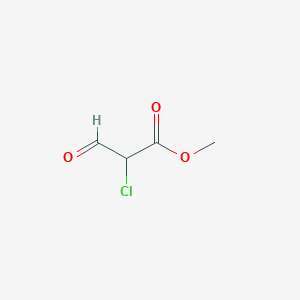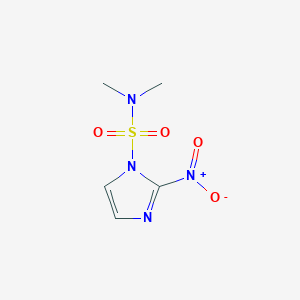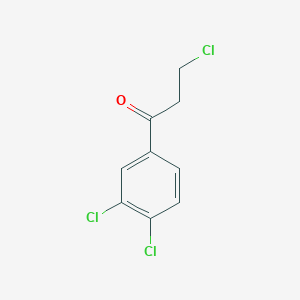
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Descripción general
Descripción
The compound "3-Chloro-1-(3,4-dichlorophenyl)propan-1-one" is a chalcone derivative characterized by the presence of chloro-substituted phenyl groups at both ends of a propenone group. Chalcones are known for their biological activity and potential applications in various fields, including medicinal chemistry and materials science. The compound is closely related to several other chalcones that have been synthesized and studied for their structural and electronic properties, as well as their potential applications in non-linear optics and as antimicrobial agents .
Synthesis Analysis
The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, where an acetophenone and an aldehyde are reacted in the presence of a base. Although the specific synthesis of "3-Chloro-1-(3,4-dichlorophenyl)propan-1-one" is not detailed in the provided papers, similar compounds have been synthesized using related chloroacetophenones and aldehydes in ethanol . The reaction conditions and the purity of the starting materials significantly influence the yield and quality of the final product.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often determined using single-crystal X-ray diffraction (XRD) techniques. The crystal structure analysis reveals the spatial arrangement of atoms within the molecule and the intermolecular interactions that stabilize the crystal lattice. For instance, a related compound with 3-chlorophenyl and 4-chlorophenyl substituents was found to crystallize in a non-centrosymmetric space group, with a significant dihedral angle between the two chloro-substituted benzene rings . Such structural information is crucial for understanding the compound's properties and reactivity.
Chemical Reactions Analysis
Chalcones can participate in various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can undergo cyclization reactions, nucleophilic additions, and serve as precursors for the synthesis of heterocyclic compounds. The specific reactivity patterns of "3-Chloro-1-(3,4-dichlorophenyl)propan-1-one" would depend on the electronic effects of the chloro substituents and the overall molecular conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives, such as their optical and electronic characteristics, are influenced by their molecular structure. For example, the presence of chloro substituents can affect the electron distribution within the molecule, as observed in the molecular electrostatic potential (MEP) maps . The HOMO and LUMO energy levels provide insights into the chemical reactivity and potential applications in electronic devices. Additionally, the non-linear optical (NLO) properties of chalcones make them candidates for optical materials, with some showing significant second-harmonic generation (SHG) efficiencies . Vibrational spectroscopy, such as FT-IR, is used to identify functional groups and study the vibrational modes of the molecules .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
The compound 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one has been utilized in the synthesis of various chalcone derivatives. These derivatives are synthesized through the Claisen-Schmidt condensation reaction and are characterized by methods like FT-IR, elemental analysis, and X-ray diffraction. Their molecular structures, including dihedral angles and hydrogen bonds, are key focuses of these studies. The crystal structures of these compounds are stabilized through weak intermolecular interactions, and Hirshfeld surfaces analysis is employed to quantify these interactions (Salian et al., 2018).
Antimicrobial and Antiradical Activities
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one derivatives have been investigated for their antimicrobial and antiradical activities. Research includes the analysis of molecular structure, spectroscopic characteristics, and quantum chemical computations. These studies explore the antimicrobial efficacy of the compound against various pathogens and its potential use in the field of medicine (Sivakumar et al., 2021).
Molecular Docking Studies
Molecular docking studies are conducted on derivatives of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one to understand their potential biological applications. These studies investigate the binding affinity and interactions of the compound with various proteins, providing insights into its potential therapeutic uses (Jayasudha et al., 2020).
Pesticide Interaction
Research has shown that when certain herbicides, including derivatives of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one, are applied in combination, they can transform in soil to create new compounds. This discovery is significant for understanding the environmental impact and interactions of agricultural chemicals (Bartha, 1969).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-1-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULARDXFALKMJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494835 | |
| Record name | 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one | |
CAS RN |
35857-66-0 | |
| Record name | 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



